1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine
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Overview
Description
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a triazole ring and a phenyl group attached to the piperazine core
Preparation Methods
The synthesis of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine typically involves the following steps:
Synthesis of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Attachment of the Triazole to Piperazine: The triazole ring is then attached to the piperazine core through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a base to facilitate the reaction.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methylpiperazine: This compound has a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-benzylpiperazine:
1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethylpiperazine: The ethyl group introduces different steric and electronic effects compared to the phenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-13-16-17-15(18(13)2)12-19-8-10-20(11-9-19)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRSPKYOESDOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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